molecular formula C18H19NO B14732915 2-(Biphenyl-4-ylamino)cyclohexanone CAS No. 5425-58-1

2-(Biphenyl-4-ylamino)cyclohexanone

Cat. No.: B14732915
CAS No.: 5425-58-1
M. Wt: 265.3 g/mol
InChI Key: STSGQTCEDGWLEE-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-ylamino)cyclohexanone is an organic compound characterized by the presence of a biphenyl group attached to an amino group, which is further connected to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-ylamino)cyclohexanone typically involves the reaction of biphenyl-4-amine with cyclohexanone under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion. The reaction may also involve the use of solvents such as ethanol or methanol to dissolve the reactants and improve the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-ylamino)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives.

Scientific Research Applications

2-(Biphenyl-4-ylamino)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-ylamino)cyclohexanone involves its interaction with specific molecular targets. The biphenyl group allows for strong binding to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog with a single ketone group.

    Biphenyl-4-amine: Lacks the cyclohexanone moiety but shares the biphenyl and amino groups.

    2-Aminocyclohexanone: Similar structure but without the biphenyl group.

Uniqueness

2-(Biphenyl-4-ylamino)cyclohexanone is unique due to the combination of the biphenyl and cyclohexanone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.

Properties

CAS No.

5425-58-1

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

2-(4-phenylanilino)cyclohexan-1-one

InChI

InChI=1S/C18H19NO/c20-18-9-5-4-8-17(18)19-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17,19H,4-5,8-9H2

InChI Key

STSGQTCEDGWLEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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